7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine
CAS No.:
Cat. No.: VC17548377
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine -](/images/structure/VC17548377.png)
Specification
Molecular Formula | C10H12FN |
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Molecular Weight | 165.21 g/mol |
IUPAC Name | 7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine |
Standard InChI | InChI=1S/C10H12FN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
Standard InChI Key | JPEMXQVCVCINAJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(CNC1)C=CC(=C2)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic IUPAC name of the compound is 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, reflecting its fluorine substitution at the seventh position of the benzazepine scaffold . The core structure consists of a benzene ring fused to an azepine ring, a seven-membered heterocycle containing one nitrogen atom. The saturated tetrahydro moiety (2,3,4,5-tetrahydro) reduces ring strain and enhances stability compared to fully unsaturated analogs.
The molecular structure can be represented as:
Key structural features include:
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Fluorine atom at position 7, which enhances electronegativity and influences binding affinity to biological targets.
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Partially saturated azepine ring, which confers conformational flexibility and modulates pharmacokinetic properties .
Stereochemical Considerations
While the compound lacks chiral centers in its base form, derivatives or salts (e.g., hydrochloride) may exhibit stereoisomerism depending on synthetic routes . The hydrochloride salt (CAS 2097938-75-3) is commonly used in research due to improved solubility and crystallinity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves multi-step reactions starting from fluorinated benzene precursors. A common approach includes:
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Friedel-Crafts Acylation: Introducing an acetyl group to fluorobenzene to form 7-fluoroacetophenone.
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Reductive Amination: Converting ketone intermediates to amines using catalysts like palladium or nickel.
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Ring-Closure Reactions: Cyclizing linear precursors via intramolecular nucleophilic substitution to form the azepine ring .
Example reaction scheme:
Optimization Parameters
Critical factors influencing yield and purity include:
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Temperature: Maintaining 60–80°C during cyclization to prevent side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
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Catalysts: Palladium on carbon (Pd/C) for selective hydrogenation.
Physicochemical Properties
Physical Properties
Experimental and predicted data for the compound are summarized below:
Property | Value | Source |
---|---|---|
Boiling Point | 266.6 ± 29.0 °C (Predicted) | |
Density | 1.071 ± 0.06 g/cm³ (Predicted) | |
pKa | 5.31 ± 0.20 (Predicted) | |
Solubility | Slightly soluble in water |
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (C-F stretch) and 3,300 cm⁻¹ (N-H stretch).
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NMR (¹H): Signals at δ 2.8–3.2 ppm (m, 4H, CH₂-N) and δ 6.8–7.1 ppm (m, 3H, aromatic H) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing:
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Antipsychotics: Derivatives with substituted amine groups exhibit dopamine receptor antagonism .
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Anticonvulsants: Fluorine enhances metabolic stability, prolonging drug half-life.
Future Directions
Research Gaps
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